molecular formula C14H12N4 B11997853 1-(3-methylphenyl)-5-phenyl-1H-tetrazole

1-(3-methylphenyl)-5-phenyl-1H-tetrazole

Cat. No.: B11997853
M. Wt: 236.27 g/mol
InChI Key: YBMKHMAHAIUXMB-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-phenyl-1H-tetrazole is an organic compound belonging to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This compound is characterized by the presence of a 3-methylphenyl group and a phenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-5-phenyl-1H-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzyl chloride with sodium azide, followed by cyclization with phenylhydrazine under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted tetrazoles.

Scientific Research Applications

1-(3-Methylphenyl)-5-phenyl-1H-tetrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-1H-benzimidazole-5-amine: Shares a similar phenyl group but differs in the heterocyclic structure.

    3-Methylmethcathinone: Contains a 3-methylphenyl group but is structurally different as a substituted cathinone.

    Phenylpiperazines: Compounds containing a phenyl group attached to a piperazine ring.

Uniqueness

1-(3-Methylphenyl)-5-phenyl-1H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.

Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

1-(3-methylphenyl)-5-phenyltetrazole

InChI

InChI=1S/C14H12N4/c1-11-6-5-9-13(10-11)18-14(15-16-17-18)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

YBMKHMAHAIUXMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3=CC=CC=C3

Origin of Product

United States

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